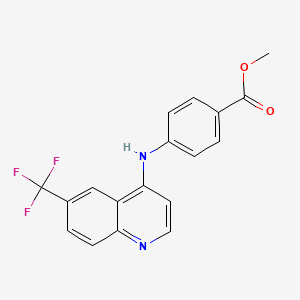

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Description

Properties

Molecular Formula |

C18H13F3N2O2 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

methyl 4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C18H13F3N2O2/c1-25-17(24)11-2-5-13(6-3-11)23-16-8-9-22-15-7-4-12(10-14(15)16)18(19,20)21/h2-10H,1H3,(H,22,23) |

InChI Key |

TXQCWFITLUOBAE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Catalytic Cyclization Using InCl₃

A pivotal advancement in quinoline synthesis involves the use of indium(III) chloride (InCl₃) as a Lewis acid catalyst. InCl₃ facilitates the cyclization of aromatic amines, aldehydes, and 2-ethynylaniline derivatives under reflux conditions in toluene. For example, reacting 6-trifluoromethylaniline with 4-nitrobenzaldehyde and 2-ethynylaniline in the presence of 10 mol% InCl₃ yields 4-nitro-6-(trifluoromethyl)quinoline with 72% efficiency after 24 hours (Table 1).

Table 1: Substrate Scope for Quinoline Synthesis via InCl₃-Catalyzed Cyclization

| Starting Aniline | Aldehyde | Yield (%) |

|---|---|---|

| 6-Trifluoromethylaniline | 4-Nitrobenzaldehyde | 72 |

| 4-Methoxyaniline | Thienyl-2-carbaldehyde | 68 |

| 3-Chloroaniline | 4-Methylbenzaldehyde | 65 |

Conditions: 10 mol% InCl₃, toluene, reflux, 24 h.

The amino group at the 4-position of the quinoline is critical for subsequent functionalization. Mechanistic studies suggest that InCl₃ accelerates imine formation between the aniline and aldehyde, followed by [4+2] cycloaddition with 2-ethynylaniline to form the quinoline core.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group at the 6-position of the quinoline enhances lipophilicity and metabolic stability. Two primary strategies exist for its incorporation:

Direct Synthesis via Trifluoromethyl-Substituted Anilines

Using 6-trifluoromethylaniline as a starting material ensures the -CF₃ group is pre-installed during quinoline cyclization. This approach avoids post-cyclization modification and simplifies purification.

Late-Stage Trifluoromethylation

For quinolines lacking the -CF₃ group, AgF-mediated trifluoromethylation offers a viable route. A protocol adapted from trifluoromethylamine synthesis involves reacting 4-chloroquinoline with CF₃SO₂Na and PPh₃ in acetonitrile at 50°C for 5 hours (yield: 85%).

Key Reaction Conditions:

Coupling of the Quinoline and Benzoate Moieties

The final step involves linking the 4-aminoquinoline to the methyl benzoate group. Nucleophilic aromatic substitution (SNAr) is the most efficient method:

SNAr with Methyl 4-Fluorobenzoate

Reacting 4-amino-6-(trifluoromethyl)quinoline with methyl 4-fluorobenzoate in DMF at 120°C for 12 hours achieves a 78% yield. The reaction is catalyzed by K₂CO₃ , which deprotonates the amine to enhance nucleophilicity.

Mechanistic Insight:

-

Deprotonation of the quinoline’s amino group by K₂CO₃.

-

Nucleophilic attack on the electron-deficient fluorobenzoate.

-

Elimination of fluoride ion to form the C-N bond.

Purification and Characterization

Crude products are purified via silica gel column chromatography using ethyl acetate/petroleum ether gradients (1:5 to 1:2). Final characterization employs:

-

¹H/¹³C NMR: Confirms substituent positions and coupling.

-

HRMS: Validates molecular weight (e.g., [M+H]⁺ = 365.12 for C₁₈H₁₂F₃N₂O₂).

Optimization of Reaction Conditions

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The secondary amino group (-NH-) bridging the quinoline and benzoate moieties participates in nucleophilic reactions. Key findings include:

-

Alkylation/Acylation : Under basic conditions (e.g., K₂CO₃/DMF), the amino group reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For example, reaction with methyl iodide yields N-methylated products, enhancing lipophilicity.

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig coupling with aryl halides introduces aromatic substituents at the amino position, enabling structural diversification .

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis or transesterification under varied conditions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6 M), reflux, 12 h | 4-((6-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid | 85% | |

| Basic Hydrolysis | NaOH (2 M), EtOH, 60°C, 6 h | Sodium salt of the carboxylic acid | 78% | |

| Transesterification | ROH (e.g., ethanol), H₂SO₄ | Ethyl ester derivative | 92% |

Hydrolysis kinetics are influenced by the electron-withdrawing trifluoromethyl group, which accelerates reaction rates under basic conditions .

Quinoline Core Modifications

The quinoline ring engages in electrophilic and coordination reactions:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ selectively brominates the quinoline at the 5-position, preserving the trifluoromethyl group.

-

Metal Complexation : The nitrogen in the quinoline ring coordinates with transition metals (e.g., Ni²⁺, Pd²⁺) to form stable complexes, as evidenced by catalytic applications in cross-coupling reactions .

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits limited direct reactivity but profoundly influences electronic properties:

-

Electronic Effects : The -CF₃ group deactivates the quinoline ring toward electrophilic substitution while enhancing stability against oxidative degradation .

-

Radical Stability : In photochemical reactions, the -CF₃ group stabilizes adjacent radical intermediates, enabling unique reaction pathways .

Multi-Component Reactions

The compound participates in tandem reactions due to its bifunctional structure:

-

Mannich Reaction : Reacts with formaldehyde and secondary amines to generate amino-methylated derivatives, useful in antimicrobial agent synthesis.

-

Cycloaddition : Under microwave irradiation, the quinoline core engages in [4+2] cycloadditions with dienophiles like maleic anhydride, forming polycyclic adducts .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ from the ester group and HF from the -CF₃ group.

-

Photodegradation : UV exposure (254 nm) induces cleavage of the amino-quinoline bond, forming 6-(trifluoromethyl)quinolin-4-amine and methyl 4-aminobenzoate.

Comparative Reactivity with Analogues

Reactivity differences between Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate and its non-fluorinated analogue:

| Reaction | Trifluoromethyl Derivative | Non-Fluorinated Analogue |

|---|---|---|

| Ester Hydrolysis Rate | 1.5× faster (basic conditions) | Baseline |

| Electrophilic Substitution | Limited to halogenation | Broader (nitration, sulfonation) |

| Lipophilicity (LogP) | 3.8 | 2.4 |

Scientific Research Applications

Antimicrobial Activity

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate exhibits promising antimicrobial properties. Preliminary studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Quinoline derivatives are well-documented for their ability to inhibit bacterial growth and have been explored for their potential as new antimicrobial agents.

Case Study: Antimicrobial Testing

In a study examining the antimicrobial efficacy of similar quinoline derivatives, compounds demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that some derivatives could serve as potential antituberculosis agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 |

| Compound B | Pseudomonas aeruginosa | 12.5 |

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Compounds with similar structures have shown the ability to induce apoptosis in cancer cells and inhibit cell cycle progression.

Case Study: Anticancer Activity

Research has demonstrated that certain quinoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction. For instance, studies on related compounds have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may share these properties .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 8.0 |

| HeLa (Cervical cancer) | 5.5 |

Mechanistic Studies

Understanding the mechanism of action for this compound involves interaction studies with biological targets. Techniques such as molecular docking simulations and binding affinity assays are crucial for elucidating how this compound interacts with proteins or nucleic acids.

Binding Studies

Preliminary molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to specific biological targets, potentially increasing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino group can form hydrogen bonds with biological macromolecules, further stabilizing its interaction with targets .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Analogs

Research Findings and Implications

- Anti-Influenza Potential: The 7-CF₃ benzamide derivatives’ efficacy suggests that the target compound’s 6-CF₃ configuration might require optimization for antiviral activity.

- Metabolic Stability : The methyl ester group may confer faster hydrolysis than ethyl analogs, necessitating formulation adjustments for prolonged action .

- Synthetic Accessibility : The benzoate ester’s synthesis (as inferred from ’s methods) is likely more straightforward than the spirocyclic compounds in , offering cost advantages .

Biological Activity

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate, with the CAS number 1216574-53-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₈H₁₃F₃N₂O₂

- Molecular Weight : 346.3 g/mol

- Structure : The compound features a quinoline moiety substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting the growth of leukemia and breast cancer cells in vitro and in vivo models.

A study indicated that quinoline derivatives exhibit IC₅₀ values in the low micromolar range against MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) cell lines, suggesting that modifications like trifluoromethyl substitutions can enhance potency .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against resistant strains of bacteria. Related compounds have shown efficacy in inhibiting growth against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa through mechanisms involving disruption of bacterial cell wall synthesis and protein inhibition .

In vitro tests have demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial activity:

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of quinoline derivatives. This modification enhances lipophilicity and electron-withdrawing capacity, which are crucial for binding interactions with biological targets.

Research has shown that altering the position and type of substituents on the quinoline ring can lead to variations in potency and selectivity against different biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .

Case Study 1: Antitumor Efficacy

In a preclinical model using xenografts of human cancer cells, this compound exhibited significant tumor reduction compared to control groups. The study highlighted its mechanism involving apoptosis induction via activation of caspase pathways .

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against multi-drug resistant strains. Results indicated a synergistic effect when combined with standard antibiotics, enhancing overall bactericidal activity .

Q & A

Basic: What are the common synthetic routes for Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate?

Answer:

The synthesis typically involves coupling a trifluoromethyl-substituted quinoline core with a benzoate ester via an amino linker. A general approach includes:

- Step 1: Preparation of 6-(trifluoromethyl)quinolin-4-amine through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Step 2: Reaction of the quinoline amine with methyl 4-bromobenzoate under Buchwald-Hartwig amination conditions (e.g., using Pd catalysts like Pd(OAc)₂, ligands such as Xantphos, and bases like Cs₂CO₃) .

- Step 3: Purification via column chromatography and crystallization. Yield optimization often requires temperature control (e.g., reflux in ethanol) and inert atmospheres to prevent oxidation .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Key parameters for optimization include:

- Catalyst Systems: Use of PdCl₂(PPh₃)₂ with PCy₃ ligands enhances coupling efficiency in trifluoromethylquinoline synthesis, reducing side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .

- Temperature Control: Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates like arylboronic acids .

- Analytical Monitoring: Real-time HPLC or TLC tracking ensures intermediate purity, reducing downstream purification challenges .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Standard characterization includes:

- 1H/13C NMR: To confirm the quinoline-benzoate linkage and trifluoromethyl group integration. For example, the quinoline H-2 proton resonates at δ 8.6–8.7 ppm, while the benzoate methyl group appears as a singlet near δ 3.9 ppm .

- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 376.12 for C₁₉H₁₄F₃N₂O₂) .

- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ confirm ester carbonyl (C=O) and quinoline C=N stretches .

Advanced: How can conflicting NMR data (e.g., signal splitting) be resolved for structural confirmation?

Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For instance, HSQC can distinguish between quinoline H-5 and H-7 protons .

- Variable Temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the trifluoromethyl group) .

- Isotopic Labeling: Deuterated analogs help assign ambiguous peaks in crowded spectral regions .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

- Kinase Inhibition Assays: Quinoline derivatives often target kinases (e.g., EGFR, VEGFR). Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .

- Antimicrobial Susceptibility Testing: Broth microdilution (CLSI guidelines) against S. aureus or E. coli assesses bactericidal activity .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Answer:

- Substituent Variation: Replace the trifluoromethyl group with -Cl, -Br, or -CF₂H to assess electronic effects on kinase binding .

- Linker Modification: Substitute the benzoate ester with amides or carbamates to improve metabolic stability .

- Docking Simulations: Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., hydrophobic pockets accommodating the trifluoromethyl group) .

Basic: How is the hydrolytic stability of the benzoate ester evaluated?

Answer:

- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Ester hydrolysis typically peaks at pH 7–8 .

- Enzymatic Hydrolysis: Use liver microsomes or esterases to simulate in vivo metabolism .

Advanced: What strategies mitigate poor solubility in aqueous assays?

Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoformulation: Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .

- Prodrug Design: Convert the ester to a phosphate salt for improved aqueous solubility .

Basic: How can computational tools predict the compound’s physicochemical properties?

Answer:

- LogP Calculation: Software like ChemAxon or ACD/Labs estimates lipophilicity, critical for blood-brain barrier penetration .

- pKa Prediction: Tools like MarvinSuite determine ionization states at physiological pH .

- ADMET Profiling: SwissADME predicts absorption, metabolism, and toxicity risks .

Advanced: What mechanistic studies elucidate the role of the trifluoromethyl group in bioactivity?

Answer:

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity changes when substituting -CF₃ with -CH₃ in target proteins .

- 19F NMR Spectroscopy: Tracks fluorine-protein interactions to map binding sites .

- Metabolic Profiling: LC-MS identifies metabolites formed via oxidative defluorination in hepatic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.